An In-depth Technical Guide to the Physicochemical Properties of (R)-2-Fluoro-N-(piperidin-3-yl)benzamide Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of (R)-2-Fluoro-N-(piperidin-3-yl)benzamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride is a chiral organic compound featuring a fluorinated benzamide moiety linked to a piperidine ring. This structural combination is of significant interest in medicinal chemistry, as both the fluorobenzamide and piperidine scaffolds are prevalent in a wide array of biologically active molecules. The presence of a fluorine atom can significantly modulate a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The piperidine ring, a common motif in pharmaceuticals, can influence solubility, basicity, and receptor interactions.[2]
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of (R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride. Due to the limited availability of direct experimental data for this specific compound in the public domain, this guide synthesizes information from chemical databases, computational predictions, and analogous structures to provide a robust predictive profile. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and potential therapeutic application of this and related compounds.
Chemical Identity and Structure
The fundamental identity of (R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride is established by its chemical formula, molecular weight, and unique identifiers.
| Identifier | Value | Source(s) |
| Chemical Name | (R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride | [3] |
| Synonyms | 2-Fluoro-N-[(3R)-piperidin-3-yl]benzamide hydrochloride | [3] |
| CAS Number | 1286207-09-7 | [3] |
| Molecular Formula | C₁₂H₁₆ClFN₂O | [3] |
| Molecular Weight | 258.72 g/mol | [3] |
Structural Representation:
Figure 1: Chemical structure of (R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride.
Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is paramount in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for the title compound is scarce, we can infer and predict these properties based on its structural components and data from related molecules.
| Property | Predicted/Inferred Value | Remarks and Comparative Insights |
| Melting Point (°C) | Not available | Benzamide has a melting point of 127-130 °C. The introduction of the fluorinated piperidine hydrochloride moiety would be expected to significantly increase the melting point due to increased molecular weight and ionic character. |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | The hydrochloride salt form generally enhances aqueous solubility.[4] The parent benzamide has limited water solubility. |
| pKa | Not available | The piperidine nitrogen will be the most basic site. The pKa of piperidine is approximately 11.2. The electron-withdrawing effect of the benzamide group and the fluorine atom may slightly lower the pKa of the piperidinyl nitrogen.[5] |
| LogP (Octanol/Water Partition Coefficient) | Not available | The LogP of the free base is predicted to be in the range of 1.5-2.5, indicating moderate lipophilicity. The hydrochloride salt will have a lower apparent LogP. Fluorine substitution can either increase or decrease lipophilicity depending on the molecular context.[1] |
| Topological Polar Surface Area (TPSA) | 41.1 Ų | This computed value suggests good potential for oral bioavailability and cell membrane permeability.[3] |
| Rotatable Bonds | 2 | A low number of rotatable bonds is generally favorable for good oral bioavailability.[3] |
| Hydrogen Bond Donors | 3 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
Proposed Synthesis Pathway
While a specific synthetic route for (R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride is not detailed in the available literature, a plausible and efficient synthesis can be proposed based on standard amide bond formation reactions.
Figure 2: Proposed synthesis of (R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride.
Step-by-Step Methodology:
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Free Base Generation: The commercially available (R)-3-aminopiperidine dihydrochloride is treated with a suitable base (e.g., sodium hydroxide, triethylamine) in an appropriate solvent (e.g., dichloromethane, tetrahydrofuran) to generate the free base of (R)-3-aminopiperidine.
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Amide Coupling: The resulting (R)-3-aminopiperidine is then reacted with 2-fluorobenzoyl chloride in the presence of a base to neutralize the HCl byproduct. This is a standard Schotten-Baumann reaction. Alternatively, coupling can be achieved using 2-fluorobenzoic acid and a peptide coupling agent (e.g., DCC, EDC, HATU).
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Salt Formation: The crude (R)-2-Fluoro-N-(piperidin-3-yl)benzamide is purified, typically by column chromatography. The purified free base is then dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of hydrogen chloride (e.g., HCl in ether) to precipitate the hydrochloride salt.
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Isolation and Purification: The precipitated (R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride is collected by filtration, washed with a non-polar solvent, and dried under vacuum.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of a compound. The following techniques would be employed for the comprehensive analysis of (R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride.
4.1. Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Would be used to confirm the presence of protons on the aromatic and piperidine rings, as well as the amide N-H proton. The chemical shifts and coupling constants would provide detailed structural information.
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¹³C NMR: Would be used to identify all the unique carbon atoms in the molecule.
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¹⁹F NMR: Would be a key technique to confirm the presence and chemical environment of the fluorine atom.
-
-
Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the N-H and C=O stretching of the amide group, as well as C-F and aromatic C-H bonds.
-
Mass Spectrometry (MS): Would be used to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming its structure.[6]
4.2. Chromatographic Methods
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High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be developed for purity assessment and quantification. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a modifier like trifluoroacetic acid or formic acid) would be a suitable starting point.
-
Thin-Layer Chromatography (TLC): TLC would be used for reaction monitoring and as a preliminary purity check. A silica gel plate with a mobile phase such as ethyl acetate/hexane or dichloromethane/methanol would likely provide good separation.[7]
Figure 3: Analytical workflow for the characterization of the target compound.
Potential Pharmacological Significance
While the specific biological target of (R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride is not publicly known, its structural features suggest potential activity in several therapeutic areas.
-
Impact of Fluorine Substitution: The introduction of a fluorine atom can have profound effects on a drug molecule's properties. It can block metabolic pathways, leading to an increased half-life, and alter the pKa of nearby functional groups, which can affect receptor binding and cell permeability.[1] The high electronegativity of fluorine can also lead to favorable interactions with biological targets.
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Benzamide Moiety: Benzamides are a well-established class of pharmacologically active compounds with a broad range of activities, including antipsychotic, antiemetic, and gastroprokinetic effects.[8] For instance, some fluorinated benzamides have been investigated as dopamine D2 receptor tracers.[9]
-
Piperidine Scaffold: The piperidine ring is a key structural element in many centrally acting drugs.[2] Its conformation and substitution pattern can significantly influence receptor affinity and selectivity.
Given these structural components, (R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride could potentially be investigated for its activity on central nervous system targets, such as dopamine or serotonin receptors. However, without experimental data, this remains speculative. Further biological screening would be necessary to elucidate its specific pharmacological profile.
Conclusion
(R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride is a chiral molecule with structural features that make it a compound of interest for further investigation in drug discovery. This technical guide has provided a detailed overview of its chemical identity and a predictive assessment of its physicochemical properties, synthesis, and analytical characterization based on available data and established chemical principles. While a significant amount of experimental data for this specific compound is not yet publicly available, the information and methodologies presented here offer a solid foundation for researchers working with this and related fluorinated benzamide derivatives. Future experimental studies are crucial to validate the predicted properties and to explore the potential therapeutic applications of this compound.
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